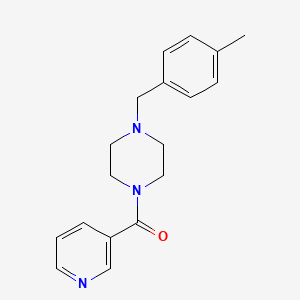
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine, also known as MPBDP, is a chemical compound that belongs to the class of piperazines. It has been found to have potential applications in scientific research due to its unique properties and mechanism of action.
Mecanismo De Acción
The mechanism of action of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the inhibition of DAT, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting DAT, this compound increases the concentration of dopamine in the synaptic cleft, leading to an increase in dopamine signaling. This effect is similar to that of cocaine and other stimulant drugs, but with a more selective binding profile.
Biochemical and Physiological Effects:
This compound has been shown to increase locomotor activity and induce hyperactivity in animal models, indicating its stimulant properties. It has also been found to have anxiolytic effects, reducing anxiety-like behavior in animal models. Additionally, this compound has been shown to increase the release of norepinephrine and serotonin in the brain, further contributing to its psychoactive effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine is its selective binding to DAT, which allows for more targeted and specific research on the role of dopamine in neurological disorders. However, one limitation is its potential for abuse and addiction, which may limit its use in certain research settings. Additionally, the lack of information on the long-term effects of this compound on the brain and behavior is a significant limitation.
Direcciones Futuras
There are several future directions for research on 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine. One area of interest is the potential use of this compound as a therapeutic agent for neurological disorders such as Parkinson's disease and addiction. Another area of research is the development of more selective and potent DAT inhibitors based on the structure of this compound. Finally, further studies on the long-term effects of this compound on the brain and behavior are needed to fully understand its potential benefits and limitations.
Conclusion:
In conclusion, this compound is a unique and promising compound with potential applications in scientific research. Its selective binding to DAT and stimulant properties make it a useful tool for studying the role of dopamine in neurological disorders. However, its potential for abuse and addiction and the lack of information on its long-term effects are significant limitations. Further research is needed to fully understand the potential benefits and limitations of this compound.
Métodos De Síntesis
The synthesis of 1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine involves the reaction of 4-methylbenzyl chloride with 3-pyridinecarboxylic acid, followed by the reaction with piperazine. The final product is obtained through purification and crystallization. The purity of this compound can be determined using various methods such as high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy.
Aplicaciones Científicas De Investigación
1-(4-methylbenzyl)-4-(3-pyridinylcarbonyl)piperazine has been found to have potential applications in scientific research, particularly in the field of neuroscience. It has been shown to selectively bind to the dopamine transporter (DAT) and inhibit the reuptake of dopamine, leading to an increase in dopamine levels in the brain. This property makes this compound a useful tool for studying the role of dopamine in various neurological disorders such as Parkinson's disease, schizophrenia, and addiction.
Propiedades
IUPAC Name |
[4-[(4-methylphenyl)methyl]piperazin-1-yl]-pyridin-3-ylmethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N3O/c1-15-4-6-16(7-5-15)14-20-9-11-21(12-10-20)18(22)17-3-2-8-19-13-17/h2-8,13H,9-12,14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OFHIFBFREIWUQY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2CCN(CC2)C(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

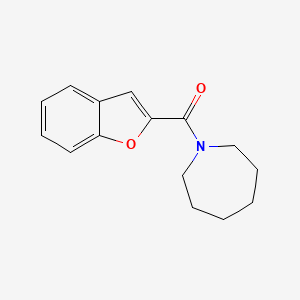
![N-[4-(acetylamino)-3-methylphenyl]-2-phenylacetamide](/img/structure/B5765788.png)
![2-(4-methoxyphenyl)-N-[3-(trifluoromethyl)benzyl]acetamide](/img/structure/B5765794.png)
![6-{[4-(diethylamino)-6-(4-morpholinyl)-1,3,5-triazin-2-yl]oxy}-3-pyridazinol](/img/structure/B5765801.png)
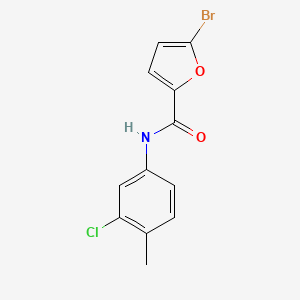
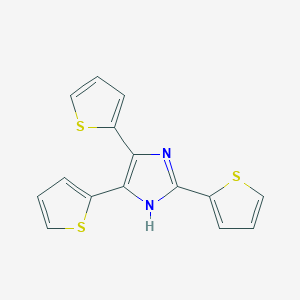
![4-[(2-chlorophenoxy)methyl]-5-ethyl-2-thiophenecarbaldehyde](/img/structure/B5765827.png)
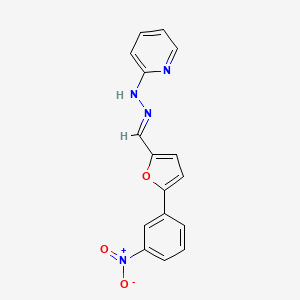
![methyl 3-{[(2,5-dichlorophenoxy)acetyl]amino}benzoate](/img/structure/B5765869.png)
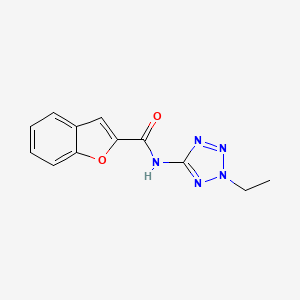
![2-(4-pyridinyl)-9,10,11,12-tetrahydro-8H-cyclohepta[4,5]thieno[3,2-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B5765879.png)
![methyl 5-[(4-{2-[(4-chlorophenyl)acetyl]carbonohydrazonoyl}-2-methoxyphenoxy)methyl]-2-furoate](/img/structure/B5765884.png)
![2-{[5-(4-chlorophenyl)-4-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}-1-(4-methoxyphenyl)ethanone](/img/structure/B5765887.png)
![N-[3-chloro-4-(4-morpholinyl)phenyl]-3-methylbenzamide](/img/structure/B5765888.png)